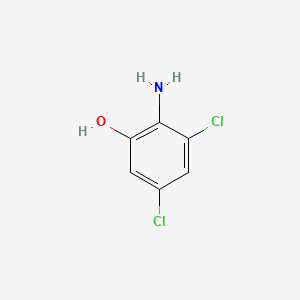

2-Amino-3,5-dichlorophenol

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H5Cl2NO |

|---|---|

Molecular Weight |

178.01 g/mol |

IUPAC Name |

2-amino-3,5-dichlorophenol |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |

InChI Key |

BVWRRBXBWWYODP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3,5 Dichlorophenol and Congeneric Structures

Established Chemical Synthesis Routes

Traditional synthetic pathways to 2-amino-3,5-dichlorophenol and related structures rely on foundational organic reactions, including nitration, reduction, halogenation, and amination.

Nitration and Subsequent Reduction of Dichlorophenol Precursors

A primary and widely documented method for synthesizing substituted aminophenols involves a two-step sequence starting from a dichlorophenol precursor. The synthesis of the related compound, 4-amino-2,6-dichlorophenol (B1218435), an important intermediate for certain pesticides, illustrates this common approach. The process begins with the nitration of 2,6-dichlorophenol (B41786) to yield 2,6-dichloro-4-nitrophenol (B181596), which is then subjected to reduction to form the final amino-dichlorophenol product. guidechem.com

The initial step is the nitration of the dichlorophenol. For instance, in the synthesis of 2,6-dichloro-4-nitrophenol, 2,6-dichlorophenol is treated with 68% nitric acid in a solvent like carbon tetrachloride at a controlled temperature of approximately 35°C. guidechem.com This electrophilic aromatic substitution introduces a nitro group onto the phenol (B47542) ring. The position of nitration is directed by the existing hydroxyl and chloro substituents.

The second step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. A common method employs hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. guidechem.com For example, 2,6-dichloro-4-nitrophenol can be reduced by heating with 80% hydrazine hydrate in ethanol (B145695) at reflux temperature. guidechem.com Another established method uses catalytic hydrogenation, where hydrogen gas is used with catalysts like Raney Nickel or platinum on carbon. smolecule.com The reduction of 3,5-dichloro-4-nitrophenol (B1624356), for instance, can be performed using sodium dithionite (B78146) (Na₂S₂O₄).

A study on the synthesis of sterically hindered polychlorinated biphenyl (B1667301) derivatives detailed a similar process starting with 3,5-dichlorophenol (B58162). nih.gov The direct nitration of 3,5-dichlorophenol yielded a mixture of regioisomers, 3,5-dichloro-4-nitrophenol and 3,5-dichloro-2-nitrophenol (B8206223). nih.gov After separation, the desired nitro-intermediate can be reduced to the corresponding aminophenol. nih.gov

| Precursor | Nitrating Agent/Conditions | Reduction Agent/Conditions | Product | Yield |

| 2,6-Dichlorophenol | 68% Nitric Acid / CCl₄, 35°C | 80% Hydrazine Hydrate / Ethanol, Reflux | 4-Amino-2,6-dichlorophenol | 99.2% purity guidechem.com |

| 3,5-Dichlorophenol | Sodium Nitrite (B80452) / Sulfuric Acid, H₂O, Reflux | Fe/AcOH/H₂O | Mixture of 2-amino- and 4-amino-3,5-dichloroanisole (after methylation) | Not specified nih.gov |

| 3,5-Dichloro-4-nitrophenol | N/A (Starting Material) | Na₂S₂O₄ | 4-Amino-3,5-dichloroanisole (after methylation) | Not specified nih.gov |

Regioselective Halogenation of Aminophenol Scaffolds

The regioselective introduction of halogen atoms onto an aminophenol core presents an alternative synthetic route. This approach is particularly useful for controlling the precise placement of chloro substituents. Over-halogenation is a common issue with activated systems like phenols and anilines, often leading to mixtures of products. beilstein-journals.org Therefore, methods that allow for controlled, regioselective halogenation are highly valuable. beilstein-journals.org

Mechanochemical methods, such as liquid-assisted grinding, have been developed for the catalyst-free, stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides (NXS). beilstein-journals.org By using PEG-400 as a grinding auxiliary, a series of mono-, di-, and tri-halogenated phenols can be synthesized with good to excellent yields and high regioselectivity. beilstein-journals.org For substrates with open ortho and para positions, this method shows high para-selectivity. beilstein-journals.org

Enzymatic halogenation offers another path to high regioselectivity. FAD-dependent halogenases, for example, can catalyze the halogenation of arenes with high efficiency and selectivity, often overriding the natural electronic preferences of the substrate. nih.gov The halogenase RebH, for instance, has been used for the preparative regioselective chlorination and bromination of various medicinally relevant indole (B1671886) and naphthalene (B1677914) substrates. nih.gov

Amination Reactions of Dichlorophenol Derivatives

Direct amination of dichlorophenol derivatives provides a more convergent approach to synthesizing the target compound. This typically involves the conversion of the phenolic hydroxyl group into a better leaving group or employing transition-metal-catalyzed cross-coupling reactions. While the direct nucleophilic substitution of an unactivated aryl chloride is difficult, modern catalytic systems have enabled such transformations.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be applied to aryl halides. fishersci.co.uk This reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a base. fishersci.co.uk Although more commonly applied to aryl bromides and iodides, advancements have allowed for the use of less reactive aryl chlorides.

Photochemical methods have also emerged for the amination of phenols. A dual catalytic pathway using Ir(III) photocatalysis and phenol–pyridinium EDA complexation has been shown to facilitate efficient C–N coupling between phenols and various aromatic nitrogen nucleophiles. chemrxiv.org

Multicomponent Reaction Strategies for Analogous Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient way to generate molecular complexity and synthesize diverse libraries of compounds, including aminophenol analogs. rsc.orgmdpi.com These reactions are highly atom-economical and can rapidly produce structurally diverse molecules. mdpi.com

The Petasis reaction, a boron–Mannich reaction, is a notable MCR that couples a boronic acid, an amine, and a carbonyl compound to create highly functionalized amines. acs.org This reaction has been used to synthesize various alkylaminophenols from salicylaldehydes, amines, and arylboronic acids. acs.org

Other MCRs have been developed for synthesizing heterocyclic systems that incorporate the aminophenol motif. For example, a novel MCR between α-ketones, 2-aminophenol (B121084), and an isocyanide can yield benzoxazoles through a benzo[b] rsc.orgnsmsi.iroxazine intermediate. mdpi.com Similarly, a three-component reaction involving benzyl (B1604629) alcohol derivatives, 2-aminophenol, and isocyanide can prepare Benzo[b] rsc.orgnsmsi.iroxazine-2-amine derivatives. nsmsi.ir These strategies highlight the versatility of MCRs in accessing complex structures analogous to this compound. rsc.orgmdpi.com

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods, particularly through catalysis.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of this compound synthesis, catalytic methods are prominent in both the reduction and amination steps.

As mentioned previously, the reduction of a nitrophenol precursor is often achieved via catalytic hydrogenation. smolecule.com This method is highly efficient and clean, typically utilizing catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum. smolecule.comevitachem.com The choice of catalyst and reaction conditions can be optimized to ensure high yields and prevent side reactions like dehalogenation. smolecule.com

In amination reactions, palladium-based catalysts are central to the Buchwald-Hartwig coupling, which can be used to form the C-N bond directly on a dichlorinated aromatic ring. fishersci.co.uk Furthermore, iron-catalyzed reactions have been developed for the regioselective synthesis of related heterocyclic structures like 2-arylbenzoxazoles from N-arylbenzamides, proceeding through a catalyzed bromination followed by a copper-catalyzed cyclization. researchgate.net Such catalytic cascades demonstrate the power of using multiple metal catalysts in one-pot procedures to build molecular complexity efficiently.

One-Pot Synthesis Protocols and Process Intensification

Process intensification involves the use of novel technologies to dramatically improve chemical manufacturing, leading to safer, cleaner, and more energy-efficient processes. researchgate.net These enabling technologies include:

Continuous-Flow Synthesis: This technique replaces traditional batch reactors with continuous-flow systems, offering superior heat and mass transfer, easier scale-up, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.netfrontiersin.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction medium. unito.itmdpi.com It has been successfully applied to one-pot syntheses of related heterocyclic structures like amino-1,5-benzoxazepines. sigmaaldrich.com

Ultrasound (Sonochemistry): Acoustic cavitation generated by ultrasound can enhance reaction rates and yields. unito.it This has been applied to various transformations, including copper-catalyzed cycloadditions in meso-flow reactors, demonstrating the potential for hybrid intensification techniques. unito.it

These technologies could be applied to the synthesis of this compound to improve reaction kinetics, minimize reaction times, and facilitate a more controlled and scalable production process. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netzenodo.org The application of its twelve principles is crucial for the sustainable synthesis of this compound and its congeners.

Key principles applicable to this context include:

Prevention of Waste: One-pot syntheses are inherently greener as they minimize waste by eliminating intermediate purification steps and reducing solvent usage. sioc-journal.cn

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com For example, catalytic hydrogenation is a more atom-economical reduction method than using stoichiometric reducing agents like sodium dithionite.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. zenodo.org The use of reusable catalysts, such as ionic liquids or solid acids, in the synthesis of related compounds exemplifies this principle. zenodo.orgresearchgate.net

Safer Solvents and Auxiliaries: The choice of solvent is critical, as solvents often constitute the majority of waste in a chemical process. nih.gov Utilizing water or other benign solvents, or developing solvent-free reaction conditions, is a key goal. researchgate.netnih.gov For instance, syntheses of pyrano[2,3-d]pyrimidinones have been developed in aqueous ethanol using L-proline as a neutral catalyst. researchgate.net

A traditional route to aminophenols involves the nitration of a phenol followed by reduction. nih.gov Applying green principles would involve optimizing this pathway by, for example, using a recyclable solid acid catalyst for nitration to improve regioselectivity and replacing hazardous reducing agents with catalytic hydrogenation (e.g., H₂/Pd-C) in a safer solvent system. zenodo.org

Industrial Synthesis Considerations from an Academic Perspective

Translating a laboratory synthesis to an industrial scale requires a rigorous evaluation of its efficiency, cost-effectiveness, and environmental impact. From an academic standpoint, several key metrics are used to assess the viability of a synthetic process for large-scale production.

Process Efficiency and Atom Economy in Large-Scale Production

Process efficiency is a broad measure that encompasses chemical yield, reaction time, throughput, and energy consumption. Atom economy is a theoretical metric that calculates the percentage of reactant atoms incorporated into the desired product. mdpi.com

A common route to this compound involves the nitration of 3,5-dichlorophenol to form 3,5-dichloro-2-nitrophenol, followed by reduction.

Nitration: C₆H₄Cl₂O + HNO₃ → C₆H₃Cl₂NO₃ + H₂O

Reduction: C₆H₃Cl₂NO₃ + 3H₂ → C₆H₅Cl₂NO + 2H₂O

| Atom Economy | Dependent on specific reagents used | Generally improved by eliminating protecting groups or auxiliary reagents |

Minimization of Byproducts and Environmental Footprint in Synthetic Operations

A major challenge in the synthesis of this compound is controlling selectivity to minimize byproduct formation. The electrophilic nitration of 3,5-dichlorophenol, for instance, can lead to a mixture of regioisomers, primarily 3,5-dichloro-2-nitrophenol and the undesired 3,5-dichloro-4-nitrophenol. nih.gov The formation of these isomers complicates purification and reduces the yield of the target intermediate, thereby increasing waste. nih.gov

Strategies to minimize byproducts include:

Optimization of Reaction Conditions: Fine-tuning temperature, reactant concentrations, and addition rates can favor the formation of the desired product.

Use of Regioselective Catalysts: Employing catalysts that can direct the electrophile to the desired position on the aromatic ring can significantly reduce isomer formation.

The environmental footprint of a synthesis is often quantified by the E-Factor, which considers all waste generated, including byproducts, solvent losses, and reagent waste. nih.gov Reducing the E-Factor is a primary goal of green industrial chemistry. This can be achieved by improving yields and selectivity, recycling solvents and catalysts, and using process intensification techniques that require less energy and material input. researchgate.netnih.gov

Purification and Isolation Techniques for this compound Intermediates and Final Products

The purity of the final product and its intermediates is critical, necessitating effective purification and isolation methods. The choice of technique depends on the physical properties of the compounds and the nature of the impurities.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. This technique is often used for the final product.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating challenging mixtures, such as the regioisomers (3,5-dichloro-2-nitrophenol and 3,5-dichloro-4-nitrophenol) formed during nitration. nih.gov

Fractional Crystallization: This method can sometimes be used to separate isomers, although it was reported to be unsuccessful for separating the nitrated intermediates of 3,5-dichlorophenol. nih.gov

Direct Isolation: In highly optimized processes, such as the one-pot synthesis of related amides, the final product may be pure enough to crystallize directly from the reaction mixture upon cooling or solvent removal, drastically simplifying the isolation procedure. sioc-journal.cn

Table 2: Purification Techniques for this compound and Intermediates

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Purification of the final solid product | Scalable, cost-effective, can yield high purity. | Requires significant solubility difference between product and impurities; potential for product loss in mother liquor. |

| Column Chromatography | Separation of synthetic intermediates, especially isomers nih.gov | High resolution for complex mixtures. | Costly, solvent-intensive, and difficult to scale up for industrial production. |

| Fractional Crystallization | Separation of components with different solubilities nih.gov | Can be simpler than chromatography. | Not always effective, especially for compounds with similar properties. nih.gov |

| Direct Precipitation/Crystallization | Isolation of the final product from the reaction mixture sioc-journal.cn | Highly efficient, minimizes solvent use and handling steps. | Requires a very clean reaction with minimal soluble byproducts. |

Chemical Reactivity and Mechanistic Transformation Studies of 2 Amino 3,5 Dichlorophenol

Electrophilic Aromatic Substitution Dynamics of the Phenolic Ring

The phenolic ring of 2-Amino-3,5-dichlorophenol is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS): an amino (-NH₂), a hydroxyl (-OH), and two chlorine (-Cl) atoms. The amino and hydroxyl groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.orgscispace.com Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgmasterorganicchemistry.com

In this compound, the positions are substituted as follows: C1-OH, C2-NH₂, C3-Cl, and C5-Cl. The available positions for substitution are C4 and C6. The directing effects of the substituents are summarized below:

-OH group (at C1): Directs incoming electrophiles to positions C2 (blocked), C4, and C6.

-NH₂ group (at C2): Directs incoming electrophiles to positions C1 (blocked), C3 (blocked), and C5 (blocked). Its primary directing influence would be towards the para-position (C5), which is occupied.

-Cl atoms (at C3 and C5): Direct ortho and para to their positions. The C3-Cl directs to C2 (blocked), C4, and C6. The C5-Cl directs to C1 (blocked), C4, and C6.

Considering the combined influence, both the hydroxyl and the chlorine atoms strongly direct incoming electrophiles to positions C4 and C6. The powerful activating nature of the hydroxyl and amino groups dominates the deactivating effect of the chlorine atoms, making the ring susceptible to electrophilic attack at these available positions. The precise outcome of a substitution reaction would depend on the specific electrophile and reaction conditions, which can modulate the steric and electronic preferences.

Nucleophilic Substitution Reactions at the Chlorine Centers

Nucleophilic aromatic substitution (SₙAr) on aryl halides, such as the chlorine atoms in this compound, is typically challenging. These reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In the case of this compound, the ring is activated by electron-donating amino and hydroxyl groups, which disfavors the SₙAr mechanism. Therefore, nucleophilic substitution at the chlorine centers is generally not expected under standard SₙAr conditions. For such a reaction to occur, more drastic conditions or a different mechanism, such as a benzyne-mediated pathway, would likely be necessary. However, the literature specifically detailing successful nucleophilic substitution at the chlorine centers of this compound is scarce, underscoring the difficulty of this transformation.

Reactions Involving the Amino Group (e.g., diazotization, acylation, alkylation)

The primary amino group in this compound is a versatile functional handle for a variety of chemical transformations.

Diazotization: Aromatic primary amines readily undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures (0-5°C). scialert.netscialert.net The resulting diazonium salt is a highly valuable synthetic intermediate. For instance, the diazotization of a similar compound, 2,5-dichloroaniline, in a medium of sulfuric and acetic acid yields the corresponding 2,5-dichlorobenzenediazonium (B92701) salt, which can then be converted to other functional groups. google.com This suggests that this compound can be converted into a diazonium salt, which can subsequently undergo reactions such as Sandmeyer, Schiemann, or coupling reactions to introduce a wide range of substituents.

Acylation: The amino group can be easily acylated using acylating agents like acid chlorides or anhydrides. This reaction is often performed to protect the amino group or to synthesize amide derivatives. For example, derivatives of 2-amino-3,5-dichloro-benzoic acid have been prepared by acetylating the amino group. nih.gov

Alkylation: Selective N-alkylation of the amino group in aminophenols is a known synthetic procedure. researchgate.net This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. The presence of the hydroxyl group can sometimes lead to competitive O-alkylation, requiring careful selection of reaction conditions to ensure selectivity.

Reactions Involving the Hydroxyl Group (e.g., etherification, esterification, O-functionalization)

The phenolic hydroxyl group imparts acidic character and serves as a site for various functionalization reactions.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide, followed by reaction with an alkyl halide. This O-functionalization is a common strategy in organic synthesis to modify the properties of phenolic compounds.

Esterification: Phenols can be esterified to form phenyl esters. This is typically achieved by reacting the phenol (B47542) with an acid chloride or acid anhydride, often in the presence of a base catalyst. The esterification of amino acids with alcohols in the presence of reagents like trimethylchlorosilane is a well-established method, highlighting the general applicability of esterification reactions. nih.govresearchgate.net

Oxidative and Reductive Transformation Pathways

The electron-rich nature of this compound, due to the presence of both amino and hydroxyl groups, makes it susceptible to oxidation.

Oxidative Pathways: The oxidation of substituted phenols can be achieved using various oxidizing agents. For instance, the oxidation of 2,3-dichlorophenol (B42519) has been studied using cobalt(II) and copper(II) phthalocyanine (B1677752) complexes as catalysts, leading to the degradation of the phenol. researchgate.net Aminophenols can be oxidized to form quinone-imines or undergo polymerization to form complex colored products. Studies on the related compound 2-amino-4,5-dichlorophenol (B112419) have shown that it can be toxic, with its cytotoxicity partially mediated by a reactive intermediate, suggesting that oxidative processes and redox cycling may play a role in its biological activity. nih.gov

Reductive Pathways: Catalytic hydrogenation is a common method for the reduction of aromatic systems, although it typically requires high pressures and temperatures. A more common reductive transformation for halogenated aromatic compounds is dehalogenation. This can be achieved using various reducing agents, often with a catalyst such as palladium on carbon (Pd/C). For example, the reduction of a nitro group to an amino group on a similar structure was achieved using 10% Pd/C under a hydrogen atmosphere. researchgate.net Similar conditions could potentially lead to the dechlorination of this compound.

Detailed Mechanistic Investigations of Reaction Pathways and Intermediate Formation

Detailed mechanistic studies on this compound itself are not extensively reported. However, the reactivity can be inferred from studies on analogous compounds.

The mechanism of electrophilic aromatic substitution is well-understood to proceed through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For substituted benzenes like this compound, the substituents play a crucial role in stabilizing or destabilizing this intermediate at different positions. libretexts.orgmasterorganicchemistry.com

Kinetic and mechanistic studies on the reaction of 2,6-dichlorophenol-indophenol with cysteine have been conducted, providing insights into the reaction rates and the influence of pH on the reacting species. researchgate.net Such studies highlight the importance of considering the protonation states of the functional groups in mechanistic evaluations.

Radical-Mediated Processes

Radical-mediated processes can be involved in the transformation of phenolic compounds, particularly under oxidative or photochemical conditions. For example, the photooxidation of tryptophan can lead to the formation of a tryptophan radical cation, which can then be reduced by plant phenols in an electron transfer reaction. mdpi.com This indicates that phenolic compounds can participate in radical scavenging and electron transfer processes. It is plausible that this compound could undergo similar radical-mediated reactions, especially given its potential for redox cycling as suggested by studies on related aminophenols. nih.gov The formation of reactive intermediates during its metabolism or degradation could involve radical species.

Enzymatic and Biotransformational Pathways for Related Compounds

While direct enzymatic and biotransformational studies on this compound are limited, extensive research on structurally similar compounds, such as chlorinated phenols and aminophenols, provides significant insight into potential metabolic pathways. Microorganisms, including bacteria and fungi, have developed diverse enzymatic strategies to degrade these compounds under both aerobic and anaerobic conditions.

Microbial Degradation of Chlorinated Phenols

Chlorinated phenols are subject to microbial degradation through two primary routes: anaerobic reductive dechlorination and aerobic oxidative degradation. researchgate.netarizona.edu

Anaerobic Pathways:

Under anaerobic conditions, the primary mechanism for the breakdown of chlorinated phenols is reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. researchgate.net This process is often carried out by halorespiring bacteria that use chlorinated compounds as electron acceptors to support their growth. researchgate.netarizona.edu

Several bacterial species are known for their ability to dechlorinate phenols. Strains of Dehalococcoides and Desulfitobacterium can use pentachlorophenol (B1679276) (PCP) as an electron acceptor. microbe.com However, complete dechlorination to phenol is not always achieved; for instance, Dehalococcoides activity can result in the accumulation of various dichloro- and monochlorophenols. microbe.com Similarly, Desulfitobacterium strain PCP-1 dechlorinates PCP to 3-chlorophenol. microbe.com The species Desulfitobacterium hafniense is particularly versatile, capable of removing chlorine atoms from ortho, meta, and para positions on the phenol ring. researchgate.netarizona.edu Once the chlorine atoms are removed, the resulting phenolic structure can be further mineralized to methane (B114726) and carbon dioxide by other anaerobic microbes. researchgate.netarizona.edu

Aerobic Pathways:

In the presence of oxygen, bacteria and fungi utilize different oxidative strategies to degrade chlorinated phenols.

Bacterial aerobic degradation typically involves two main strategies. researchgate.netarizona.edu Lower chlorinated phenols are often initially attacked by monooxygenases, which hydroxylate the aromatic ring to produce chlorocatechols as primary intermediates. researchgate.netarizona.edu For more highly chlorinated phenols, such as pentachlorophenol, the pathway often proceeds through the formation of chlorohydroquinones. researchgate.netarizona.edu Well-studied bacteria capable of utilizing PCP as a sole carbon and energy source include species from the genera Mycobacterium and Sphingomonas. researchgate.netarizona.edu The degradation of PCP is initiated by PCP 4-monooxygenase (PcpB), followed by successive dehalogenation reactions. microbe.com

Fungi, particularly white-rot and brown-rot fungi, are also proficient in degrading chlorinated phenols. White-rot fungi like Trametes versicolor employ a powerful extracellular ligninolytic enzyme system that includes laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). oup.com Brown-rot fungi such as Gloeophyllum striatum and G. trabeum have also been shown to degrade 2,4-dichlorophenol (B122985) and pentachlorophenol, liberating significant amounts of CO2 from these substrates. oup.com Other fungal strains, including Cladosporium sp. and Tritirachium sp., have demonstrated the ability to remove 2,4-DCP, with degradation efficiency linked to catechol dioxygenase activity, an enzyme responsible for aromatic ring cleavage. nih.gov Laccase from T. versicolor has been studied for its ability to transform dichloroxylenol, a related compound, with transformation products arising from oxidation, dechlorination, and condensation reactions. calstate.edu

| Microbial Genus | Metabolic Condition | Key Transformation/Enzyme | Substrate Examples | Reference |

|---|---|---|---|---|

| Desulfitobacterium | Anaerobic | Reductive dechlorination | Pentachlorophenol (PCP), Trichlorophenols (TCP), Dichlorophenols (DCP) | arizona.edumicrobe.com |

| Dehalococcoides | Anaerobic | Reductive dechlorination | Pentachlorophenol (PCP) | microbe.com |

| Sphingomonas | Aerobic | Initial conversion to chlorohydroquinones | Pentachlorophenol (PCP) | researchgate.netarizona.edu |

| Mycobacterium | Aerobic | Initial conversion to chlorohydroquinones | Pentachlorophenol (PCP) | researchgate.net |

| Trametes | Aerobic | Laccase, Manganese Peroxidase (MnP) | 2,4-Dichlorophenol, Pentachlorophenol | oup.com |

| Gloeophyllum | Aerobic | Degradation to CO2 (mechanism independent of ligninolytic enzymes) | 2,4-Dichlorophenol, Pentachlorophenol | oup.com |

| Cladosporium | Aerobic | Catechol dioxygenase activity | 2,4-Dichlorophenol | nih.gov |

Enzymatic Transformation of Aminophenols

The amino group on the phenolic ring introduces different enzymatic transformation possibilities compared to purely chlorinated phenols. Studies on aminophenol isomers provide valuable models for these pathways.

The bacterium Pseudomonas putida 2NP8, when grown in the presence of 3-nitrophenol, can biotransform 2-aminophenol (B121084) into several products. asm.orgdntb.gov.ua The primary metabolites identified were ammonia (B1221849) and N-acetyl-2-aminophenol. asm.orgdntb.gov.ua A minor product, 2-aminophenoxazine-3-one, was also formed. asm.orgdntb.gov.ua

Enzymes can also catalyze the oxidation and conjugation of aminophenols. The degradation of 4-aminophenol (B1666318) (p-aminophenol) can be catalyzed by an enzyme from Serratia marcescens in the presence of hydrogen peroxide. researchgate.net The proposed pathway involves the initial conversion of 4-aminophenol to benzoquinone and ammonia, followed by ring cleavage to form organic acids like maleic acid and fumaric acid, which are ultimately mineralized to CO2 and H2O. researchgate.net Furthermore, soybean lipoxygenase, a model enzyme, has been shown to mediate the biotransformation of p-aminophenol, leading to the formation of glutathione (B108866) (GSH) conjugates. nih.gov

The metabolism of paracetamol (N-acetyl-p-aminophenol) in humans also offers relevant insights. A minor but important metabolic pathway involves the deacetylation of paracetamol to form p-aminophenol. wikipedia.org The primary metabolism of paracetamol itself is dominated by glucuronidation and sulfation, but a fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a reactive intermediate. wikipedia.org Cytochrome P450 enzymes are known to be involved in the metabolism of phenol, converting it to catechol and hydroquinone, with CYP2E1 playing a significant, though not exclusive, role. nih.gov

| Enzyme/Organism | Substrate | Key Transformation | Products | Reference |

|---|---|---|---|---|

| Pseudomonas putida 2NP8 | 2-Aminophenol | Acetylation, Deamination | N-acetyl-2-aminophenol, Ammonia, 2-aminophenoxazine-3-one | asm.orgdntb.gov.ua |

| Enzyme from Serratia marcescens | 4-Aminophenol | Oxidation, Ring Cleavage | Benzoquinone, Ammonia, Organic acids, CO2, H2O | researchgate.net |

| Soybean Lipoxygenase (SLO) | p-Aminophenol | Conjugation | Glutathione (GSH) conjugate | nih.gov |

| Cytochrome P450 (e.g., CYP2E1) | Phenol | Hydroxylation | Catechol, Hydroquinone | nih.gov |

| Human Deacetylase | Paracetamol | Deacetylation | p-Aminophenol | wikipedia.org |

Structure Activity Relationship Sar and Computational Chemistry of 2 Amino 3,5 Dichlorophenol and Its Analogs

Electronic Structure Analysis and Quantum Chemical Descriptors

The electronic properties of 2-Amino-3,5-dichlorophenol dictate its reactivity and interaction capabilities. Analysis of its electronic structure provides a detailed picture of how electrons are distributed within the molecule.

The distribution of electron density in this compound is uneven due to the presence of electronegative atoms like chlorine and oxygen, and the electron-donating amino group. This leads to a specific atomic charge distribution and molecular electrostatic potential (MEP). The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within the molecule. Regions with negative potential, typically around the oxygen and chlorine atoms, are susceptible to electrophilic attack, while positive potential regions, often near the hydrogen atoms of the amino and hydroxyl groups, indicate sites for nucleophilic attack. This information is critical for understanding how the molecule might interact with a biological target.

Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the distribution of HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions and charge transfer processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Reactivity and Interaction Profiles

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their reactivity and how they might interact with specific biological targets. These models use various molecular descriptors, such as electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By analyzing a set of known active and inactive analogs, a predictive model can be constructed to guide the design of new derivatives with enhanced or desired activities.

Molecular Docking and Ligand-Macromolecule Interaction Simulations for Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, derivatives of this compound) when bound to a target macromolecule, such as a protein or enzyme. These simulations provide insights into the binding affinity and the specific interactions, like hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For derivatives of this compound, docking studies can help identify key amino acid residues in the binding site that are crucial for recognition and binding. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding efficacy.

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Advanced quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a highly accurate description of the electronic structure and properties of this compound. DFT, with various functionals such as B3LYP, is widely used to calculate optimized geometries, vibrational frequencies, and electronic properties like the HOMO-LUMO gap and MEP. Ab initio methods, while computationally more intensive, can offer even higher accuracy for smaller systems or for benchmarking DFT results. These calculations are fundamental to understanding the intrinsic properties of the molecule and provide the data necessary for developing reliable QSAR models and for parameterizing molecular mechanics force fields used in docking simulations.

Derivatization and Functionalization of 2 Amino 3,5 Dichlorophenol for Advanced Material and Synthetic Applications

Synthesis of Novel Substituted Phenol (B47542) Derivatives Utilizing the 2-Amino-3,5-dichlorophenol Scaffold

The this compound scaffold offers two primary reactive sites for derivatization: the nucleophilic amino group and the phenolic hydroxyl group. Selective modification of these groups allows for the synthesis of a diverse library of substituted phenol derivatives.

The amino group readily participates in reactions such as acylation and alkylation. smolecule.com Acylation, typically performed with acid chlorides or anhydrides in the presence of a base, converts the amino group into an amide. This transformation is crucial for altering the electronic properties of the molecule and serves as a protective strategy in multi-step syntheses. Similarly, N-alkylation can be achieved, though it can be challenging to perform under mild conditions for some aminophenol systems. nih.gov

The phenolic hydroxyl group can undergo O-alkylation to form ether derivatives. To achieve selective O-alkylation without competing N-alkylation, the amino group is often first protected, for instance, by forming a Schiff base with benzaldehyde. researchgate.net Following protection, the phenoxide, generated with a suitable base like potassium carbonate, can react with various alkylating agents (e.g., alkyl halides) to yield the desired ether. Subsequent hydrolysis of the imine restores the amino group, yielding an O-alkylated this compound derivative. researchgate.net

These derivatization strategies are fundamental for creating new molecules with tailored solubility, reactivity, and biological activity from the this compound core.

Table 1: Examples of Derivatization Reactions on the this compound Scaffold

| Reaction Type | Reagent Example | Functional Group Modified | Product Class |

| N-Acylation | Acetyl Chloride | Amino (-NH₂) | N-(4-hydroxy-2,6-dichlorophenyl)acetamide |

| O-Alkylation | Ethyl Chloroacetate | Hydroxyl (-OH) | Ethyl (4-amino-3,5-dichlorophenoxy)acetate |

| N-Alkylation | Benzyl (B1604629) Bromide | Amino (-NH₂) | 2-(Benzylamino)-3,5-dichlorophenol |

Formation of Diverse Nitrogen-Containing Heterocyclic Systems (e.g., oxadiazoles (B1248032), pyridines)

The ortho-disposed amino and hydroxyl groups of this compound make it an ideal precursor for the synthesis of fused nitrogen-containing heterocyclic systems, most notably benzoxazoles. These ring systems are prevalent in pharmacologically active compounds and functional materials.

The formation of the benzoxazole (B165842) ring can be achieved through various cyclization strategies. A common method involves the reaction of a 2-aminophenol (B121084) with a cyanating agent, such as the highly toxic cyanogen (B1215507) bromide, which leads to the formation of a 2-aminobenzoxazole. nih.gov More contemporary and safer methods utilize reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid (e.g., BF₃·Et₂O) to facilitate the cyclization. nih.gov Another approach involves the oxidative cyclization with isonitriles, catalyzed by cobalt salts under aerobic conditions, to yield 2-aminobenzoxazoles. acs.org Furthermore, reactions with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, provide access to 2-substituted benzoxazoles. acs.orgorganic-chemistry.org

Applying these methodologies to this compound would directly lead to the synthesis of 5,7-dichlorobenzoxazole (B11723433) derivatives, incorporating the halogen atoms into the final heterocyclic structure. While the prompt mentions oxadiazoles and pyridines, the direct synthesis of these systems from a 2-aminophenol precursor is less common than benzoxazole formation. However, the amino group could potentially be transformed into a hydrazine (B178648) or other functional group necessary for building these alternative heterocycles in subsequent steps.

Table 2: Plausible Synthesis of Dichlorinated Benzoxazoles from this compound

| Reagent(s) | Catalyst/Conditions | Resulting Heterocycle |

| NCTS | BF₃·Et₂O, reflux | 2-Amino-5,7-dichlorobenzoxazole |

| tert-Butylisonitrile | Co(OAc)₂, air, 65 °C | 2-(tert-Butylamino)-5,7-dichlorobenzoxazole |

| Acetylacetone | TsOH·H₂O, CuI, 80 °C | 5,7-Dichloro-2-methylbenzoxazole |

Development of Halogenated Amine and Phenol Derivatives with Tuned Properties

This compound serves as an excellent starting platform for developing further halogenated derivatives where the physicochemical properties are "tuned" by the existing dichlorinated framework. The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the acidity of the phenolic proton and the basicity of the amino group compared to non-halogenated aminophenols. thegoodscentscompany.com

This inherent electronic nature affects the reactivity in subsequent derivatization reactions. For example, the increased acidity of the phenol makes deprotonation easier, facilitating O-alkylation reactions. Conversely, the reduced basicity of the amino group can alter its nucleophilicity in acylation or alkylation reactions.

While further halogenation of the already electron-poor aromatic ring is challenging, the existing chloro-substituents can be used to direct other synthetic transformations or can be integral to the function of the final molecule. For instance, in the synthesis of agrochemicals or pharmaceuticals, the specific halogenation pattern is often crucial for biological activity and metabolic stability. smolecule.com Research on related compounds like 4-amino-2,6-dichlorophenol (B1218435) has shown that the position of the chlorine atoms is critical to the molecule's biological and toxicological profile, highlighting the importance of this "tuned" halogenation pattern. sigmaaldrich.cn Therefore, this compound is a key building block for creating derivatives where the halogen atoms are a pre-installed, property-modulating feature.

Exploration of this compound as a Strategic Precursor in Complex Organic Synthesis

In the context of complex, multi-step organic synthesis, starting materials that provide multiple, orthogonally reactive functional groups and specific substitution patterns are highly valuable. d-nb.infocionpharma.com this compound fits this description perfectly, serving as a strategic precursor that reduces the number of synthetic steps required to build complex target molecules.

Its utility is evident in its application as an intermediate in the production of pharmaceuticals and agrochemicals. smolecule.comchemicalbook.com For example, related compounds like 2-amino-4,6-dichlorophenol (B1218851) are critical intermediates in the synthesis of anthelmintic drugs like Oxyclozanide. chemicalbook.com The scaffold provides a pre-formed aminophenol structure with a defined halogenation pattern, which might otherwise require a lengthy and potentially low-yielding synthetic sequence to construct.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino 3,5 Dichlorophenol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Amino-3,5-dichlorophenol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized, often in conjunction with mass spectrometry for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for the analysis of polar aromatic compounds like this compound. Method development focuses on optimizing the separation from potential impurities and degradation products. A typical method involves a C18 column, which provides excellent separation for nonpolar to moderately polar compounds. researchgate.net The mobile phase is generally a mixture of an aqueous component (like a phosphate buffer or water with an acid modifier like acetic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures, while gradient elution may be required for more complex samples. wu.ac.th UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm. researchgate.netutu.ac.in

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable for its intended purpose. utu.ac.in Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte. researchgate.net

Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated over a range from the limit of quantification (LOQ) to 200% of the expected concentration. wu.ac.th Correlation coefficients (r²) greater than 0.999 are indicative of excellent linearity. researchgate.netnih.gov

Precision : Assessed at both intraday (repeatability) and interday (intermediate precision) levels, expressed as the relative standard deviation (%RSD). utu.ac.in Values for %RSD are typically expected to be low, often below 2%. utu.ac.in

Accuracy : Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are generally expected to be within an acceptable limit, such as 98-102%. utu.ac.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). utu.ac.in

Table 1: Typical RP-HPLC Method Parameters for Aminochlorophenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (e.g., 70:30:1 v/v/v) researchgate.net |

| Elution Mode | Isocratic researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netresearchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Injection Volume | 5 - 20 µL wu.ac.th |

| Detection | UV at 225 - 280 nm researchgate.netresearchgate.net |

Table 2: Example Validation Summary for an HPLC Method

| Validation Parameter | Typical Result |

|---|---|

| Linearity (r²) | > 0.999 researchgate.netnih.gov |

| Intraday Precision (%RSD) | 0.19% - 0.31% utu.ac.in |

| Interday Precision (%RSD) | 0.31% - 0.42% utu.ac.in |

| Accuracy (% Recovery) | 99.90% - 100.67% researchgate.net |

| LOD | ~5 ng researchgate.netutu.ac.in |

| LOQ | ~20 ng researchgate.netutu.ac.in |

Gas Chromatography (GC) Applications and Enhancements

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, including this compound, direct analysis can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is a common enhancement to improve volatility and chromatographic performance. epa.gov

A common approach involves converting the polar hydroxyl and amino groups into less polar ethers or esters. epa.gov For instance, phenols can be converted into their corresponding acetyl derivatives using acetic anhydride or into pentafluorobenzyl (PFB) ethers using pentafluorobenzyl bromide (PFBBr). epa.govjcsp.org.pk These derivatized analytes are then analyzed on a capillary column, such as a DB-5 or DB-1701, which separates compounds based on their boiling points and interactions with the stationary phase. epa.gov Detection is typically achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for halogenated compounds, which offers higher sensitivity for the derivatized dichlorophenol. epa.gov

Table 3: Typical GC Conditions for Phenolic Compound Analysis

| Parameter | Underivatized Analysis | Derivatized Analysis |

|---|---|---|

| Derivatizing Agent | None | Acetic Anhydride or PFBBr epa.govjcsp.org.pk |

| Column | DB-5 or DB-1701 (capillary) epa.gov | DB-5 or DB-1701 (capillary) epa.gov |

| Injector | Split/Splitless | Split/Splitless |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) epa.gov | Electron Capture Detector (ECD) or FID epa.gov |

| Temperature Program | Optimized gradient to separate target analytes | Optimized gradient to separate derivatives |

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenating chromatography with mass spectrometry provides a powerful tool that combines the separation capabilities of chromatography with the definitive identification and sensitive quantification of mass spectrometry. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of this compound, particularly after derivatization to increase volatility. shimadzu.com A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogen atoms on the hydroxyl and amino groups into trimethylsilyl (TMS) ethers and amines. shimadzu.com The sample is then injected into the GC, and as the separated components elute from the column, they enter the mass spectrometer. The MS detector provides both qualitative data (a mass spectrum, which serves as a molecular fingerprint) and quantitative data (by monitoring specific ions). thermofisher.com For trace analysis, GC coupled with tandem mass spectrometry (GC-MS/MS) using a triple quadrupole instrument can offer exceptionally low method detection limits (MDLs), often in the ng/L range. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is ideal for analyzing polar and non-volatile compounds like this compound without the need for derivatization. ulisboa.pt The technique typically employs a reversed-phase HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. ulisboa.pt ESI is a soft ionization technique that keeps the molecule intact, usually forming a protonated molecular ion [M+H]⁺. masonaco.org The triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the parent ion of the target analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly selective and sensitive analytical transition. lcms.cz This methodology allows for the quantification of the target compound even in complex matrices with minimal sample preparation, sometimes involving just a solid-phase extraction (SPE) step for cleanup and concentration. ulisboa.pt

Table 4: Example LC-MS/MS Parameters for Aminochlorophenol Analysis

| Parameter | Condition |

|---|---|

| Separation | HPLC (e.g., C18 column) ulisboa.pt |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode ulisboa.ptmasonaco.org |

| Capillary Voltage | ~3.5 kV ulisboa.pt |

| Source Temperature | ~120 °C ulisboa.pt |

| Desolvation Temperature | ~270 °C ulisboa.pt |

| Collision Gas | Argon ulisboa.pt |

| Analysis Mode | Multiple Reaction Monitoring (MRM) lcms.cz |

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. nih.gov For this compound, both ¹H NMR and ¹³C NMR spectra provide critical information.

¹H NMR (Proton NMR) : The ¹H NMR spectrum would confirm the substitution pattern on the aromatic ring. It is expected to show two distinct signals for the two aromatic protons, appearing as doublets due to coupling with each other. The spectrum would also feature signals corresponding to the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of these protons can be influenced by the solvent and concentration. theaic.org

¹³C NMR : The ¹³C NMR spectrum would display six distinct signals, one for each of the six carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts of these carbons are highly dependent on their local electronic environment. The carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms would appear at characteristic downfield positions. chemicalbook.com Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict NMR spectra, which can then be compared with experimental data to confirm assignments. theaic.org

Table 5: Expected NMR Chemical Shift Regions for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| Amine N-H | Variable, broad (3.0 - 5.0) | |

| Hydroxyl O-H | Variable, broad (4.0 - 7.0) | |

| ¹³C | C-OH | 145 - 160 |

| C-NH₂ | 135 - 150 | |

| C-Cl | 120 - 135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrations include:

O-H Stretch : A broad band typically in the region of 3200-3600 cm⁻¹.

N-H Stretch : Two sharp bands for the primary amine (-NH₂) group, typically found between 3300-3500 cm⁻¹.

C=C Stretch : Aromatic ring stretching vibrations appearing in the 1450-1600 cm⁻¹ region.

C-O Stretch : A strong band for the phenolic C-O bond, usually around 1200-1260 cm⁻¹.

C-N Stretch : Found in the 1250-1350 cm⁻¹ region.

C-Cl Stretch : Strong bands typically appearing in the 600-800 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy also probes molecular vibrations. It is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups. For this compound, Raman would be useful for observing the symmetric stretching of the aromatic ring and the C-Cl bonds. For trace-level detection, Surface-Enhanced Raman Scattering (SERS) can be employed, which uses metallic nanoparticles to dramatically amplify the Raman signal of adsorbed molecules. researchgate.net

Table 6: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 (Broad) | Weak |

| -NH₂ | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 (Two bands) | Moderate |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Multiple bands) | Strong |

| C-O | C-O Stretch | 1200 - 1260 (Strong) | Moderate |

| C-N | C-N Stretch | 1250 - 1350 | Moderate |

| C-Cl | C-Cl Stretch | 600 - 800 (Strong) | Strong |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive technique for the unequivocal identification and molecular confirmation of this compound. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high-resolution and mass accuracy. This capability allows for the determination of the elemental composition of the parent ion and its fragments, offering a high degree of confidence in structural elucidation.

In a typical HRMS workflow, this compound is first ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions with exceptional precision. The high resolving power distinguishes the analyte from isobaric interferences—other compounds that have the same nominal mass but different elemental compositions—which is particularly crucial when analyzing complex sample matrices.

The accurate mass measurement of the molecular ion of this compound (C₆H₅Cl₂NO) provides a direct means of confirming its elemental formula. Tandem mass spectrometry (MS/MS) experiments, often performed in a data-independent acquisition (DIA) mode, further support structural confirmation. nih.gov In these experiments, the precursor ion is subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. The high mass accuracy of both the precursor and product ions allows for the assignment of elemental formulas to each fragment, creating a detailed structural fingerprint of the molecule. This level of detail is instrumental in distinguishing this compound from its isomers.

Electrochemical Detection Methods for this compound and its Transformation Products

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of this compound, providing rapid, sensitive, and cost-effective analysis. The inherent electroactivity of the phenol (B47542) and amino functional groups on the molecule allows for its direct oxidation or reduction at an electrode surface.

Electrochemical sensors for phenolic compounds often utilize modified electrodes to enhance sensitivity and selectivity. rsc.orgacs.org For this compound, a glassy carbon electrode (GCE) or screen-printed electrode could be modified with nanomaterials such as metal oxides (e.g., CuO), or layered double hydroxides to catalyze the electrochemical reaction. rsc.orgacs.org These modifications increase the electrochemically active surface area and improve the kinetics of electron transfer, resulting in a more pronounced and reliable signal.

The detection mechanism typically involves applying a potential to the working electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV) can be used to characterize the electrochemical behavior of the compound, while more sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are employed for quantification. The oxidation of the phenolic hydroxyl group and the amino group occurs at a specific potential, which serves as a qualitative identifier. The magnitude of the current response is directly proportional to the concentration of this compound, allowing for quantitative analysis.

These electrochemical sensors can also be applied to monitor the degradation or transformation of this compound. As the parent compound transforms, new electrochemical signals corresponding to its byproducts may appear, while the signal for the original compound diminishes. This capability is particularly useful for studying environmental degradation pathways or metabolic processes. The development of such sensors demonstrates significant potential for in-situ and real-time monitoring of this compound in various matrices.

| Electrochemical Technique | Principle | Application for this compound | Potential Advantages |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Characterization of oxidation/reduction peaks. | Provides information on reaction mechanisms. |

| Differential Pulse Voltammetry (DPV) | A potential waveform is applied to the working electrode consisting of small pulses superimposed on a linearly changing potential ramp. | Quantitative analysis with lower detection limits. | High sensitivity, good resolution. |

| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform. | Rapid and sensitive quantitative analysis. | Fast scan rates, reduced background currents. |

| Amperometry | Measures electric current at a fixed potential. | Continuous monitoring of concentration changes. | Simple, suitable for real-time detection. |

Development and Validation of Novel Analytical Protocols for Trace Analysis in Complex Matrices

The detection of trace levels of this compound in complex matrices, such as environmental water, soil, or biological fluids, requires the development and rigorous validation of specialized analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a Diode Array Detector (DAD) or a mass spectrometer, is a commonly employed technique for this purpose. nih.govpom.go.id

The development of a novel protocol begins with method optimization. This involves selecting an appropriate HPLC column (e.g., a C18 column), and optimizing the mobile phase composition (e.g., a mixture of acetonitrile and a buffered aqueous solution) to achieve efficient separation of the analyte from matrix components. pom.go.id Sample preparation is a critical step to remove interferences and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often utilized.

Once developed, the analytical method must be validated to ensure its reliability, accuracy, and reproducibility. Validation is performed according to established guidelines and involves assessing several key performance parameters: scielo.br

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is constructed by analyzing a series of standards, and the correlation coefficient (r²) is calculated. nih.govpom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. pom.go.id

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility. pom.go.idscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

The table below summarizes typical validation parameters for a hypothetical HPLC method for this compound, based on established practices for similar compounds. nih.govpom.go.id

| Validation Parameter | Acceptance Criteria | Typical Result for a Validated Method |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90-110% | 98.5 - 102.3% |

| Precision (RSD) | ≤ 2% | 1.5% |

| Selectivity | No interference at analyte retention time | Peak is pure and well-resolved |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05 µg/mL |

Successful validation demonstrates that the analytical protocol is fit for its intended purpose, providing reliable data for the trace analysis of this compound in challenging matrices.

Environmental Fate and Degradation Studies of 2 Amino 3,5 Dichlorophenol

Biodegradation Pathways and Mechanisms in Natural and Engineered Systems

Biodegradation is a key process in the environmental attenuation of chlorophenolic compounds. Microbial communities in soil, sediment, and wastewater treatment systems can utilize these compounds as sources of carbon and energy, leading to their eventual mineralization.

The microbial degradation of chloroaminophenols typically involves initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage. Based on studies of similar compounds, the biodegradation of 2-Amino-3,5-dichlorophenol is likely initiated by monooxygenases or dioxygenases. These enzymes can catalyze hydroxylation, leading to the formation of chlorocatechols or chlorohydroquinones researchgate.netproquest.comscienceopen.com.

One plausible pathway involves the initial removal of the amino group (deamination) to form a dichlorophenol, followed by hydroxylation to a dichlorocatechol. Alternatively, the amino group can direct hydroxylation to the ortho or para positions. The resulting catecholic intermediates are then susceptible to ring cleavage by intradiol or extradiol dioxygenases, leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle researchgate.netproquest.comnih.gov.

The degradation of chloroaminophenols has been observed in various bacterial strains. For instance, the degradation of 4-chloro-2-aminophenol and 2-chloro-4-aminophenol has been documented, highlighting the versatility of microbial catabolism towards these compounds researchgate.netresearchgate.net. The specific enzymes involved in the degradation of this compound have not been characterized, but they are likely to be similar to those involved in the breakdown of other chlorinated aromatic compounds.

Table 1: Key Enzyme Classes in the Biodegradation of Chloroaromatic Compounds

| Enzyme Class | Function | Potential Role in this compound Degradation |

| Monooxygenases | Catalyze the insertion of one oxygen atom into the aromatic ring. | Initial hydroxylation of the benzene ring. |

| Dioxygenases | Catalyze the insertion of two oxygen atoms into the aromatic ring, often leading to ring cleavage. | Cleavage of the aromatic ring of catecholic intermediates. |

| Dehalogenases | Catalyze the removal of halogen atoms from organic compounds. | Removal of chlorine atoms, reducing toxicity. |

| Deaminases | Catalyze the removal of amino groups. | Initial transformation of the aminophenol to a dichlorophenol. |

The identification of intermediate metabolites is crucial for elucidating biodegradation pathways. For chloroaminophenols, biotransformation can lead to a variety of products. Studies on the biotransformation of aminophenols have identified metabolites such as N-acetyl-aminophenols and colored polymeric products like 2-aminophenoxazine-3-one, which results from the oxidation and dimerization of 2-aminophenol (B121084) nih.govnih.gov.

In the case of this compound, it is anticipated that microbial action could lead to the formation of chlorinated catechols, hydroquinones, and subsequently, ring-cleavage products. The complete mineralization would ultimately yield carbon dioxide, water, ammonium, and chloride ions. Incomplete degradation could, however, lead to the accumulation of potentially more persistent or toxic intermediates.

Photodegradation Processes and Photo-Induced Transformations

Photodegradation in the environment, driven by sunlight, is another significant pathway for the transformation of chlorophenols nih.gov. This process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of photons by the this compound molecule, leading to an excited state that can undergo chemical reactions such as dechlorination or ring cleavage. The presence of both amino and hydroxyl groups on the aromatic ring is expected to influence the compound's absorption spectrum and its susceptibility to direct photolysis.

Indirect photolysis is often a more significant process in natural waters. It involves the reaction of the target compound with photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons. These reactive species are generated from the illumination of natural water components like dissolved organic matter (humic and fulvic acids) and nitrate ions researchgate.net. Hydroxyl radicals are powerful, non-selective oxidants that can rapidly degrade a wide range of organic pollutants epa.gov.

The rate and efficiency of photodegradation are influenced by several environmental factors. The pH of the water can affect the speciation of this compound, as both the amino and hydroxyl groups can be protonated or deprotonated, altering the molecule's light absorption properties and reactivity.

Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

In addition to biodegradation and photodegradation, this compound can undergo abiotic chemical transformations in the environment. These reactions are influenced by the chemical conditions of the soil and water, such as pH, redox potential, and the presence of reactive chemical species.

Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds. However, the carbon-chlorine bonds in chlorophenols are generally stable to hydrolysis under typical environmental conditions. Oxidation-reduction reactions are more likely to be significant. In oxic environments, this compound can be oxidized by reactive species such as manganese oxides, which are common minerals in soils and sediments. In anoxic environments, reductive dechlorination can occur, where chlorine atoms are replaced by hydrogen atoms.

The amino group of this compound can also react with disinfectants like chlorine or chloramine in water treatment processes, leading to the formation of disinfection byproducts nih.gov. The nature and toxicity of these byproducts would be of concern in engineered water systems.

Table 2: Summary of Potential Degradation Pathways for this compound

| Degradation Process | Key Mechanisms | Influencing Factors | Potential Products |

| Biodegradation | Enzymatic hydroxylation, deamination, ring cleavage. | Microbial population, oxygen availability, nutrient levels. | Chlorinated catechols, aliphatic acids, CO₂, H₂O, NH₄⁺, Cl⁻. |

| Photodegradation | Direct photolysis, reaction with hydroxyl radicals and singlet oxygen. | Sunlight intensity, pH, dissolved organic matter, nitrate. | Dechlorinated phenols, ring cleavage products. |

| Chemical Degradation | Oxidation by metal oxides, reductive dechlorination, reaction with disinfectants. | pH, redox potential, presence of reactive minerals and chemicals. | Oxidized or reduced congeners, disinfection byproducts. |

Hydrolytic and Redox Transformations

Hydrolytic transformation is a chemical decomposition process in which a compound is cleaved into two or more new compounds through reaction with water. The rate of hydrolysis is dependent on factors such as pH, temperature, and the chemical structure of the compound. Redox (reduction-oxidation) transformations involve the transfer of electrons and can be mediated by microorganisms or abiotic factors in soil and sediment. These reactions can alter the toxicity and mobility of a compound.

Reactions with Environmental Oxidants

In the environment, chemical compounds are exposed to various oxidants, such as hydroxyl radicals (•OH) in the atmosphere and aquatic systems, and ozone (O₃). These reactive species can initiate degradation, breaking down complex organic molecules into simpler, often less harmful, substances. The susceptibility of a compound to oxidation is a key factor in its environmental persistence.

Research quantifying the reaction kinetics and degradation pathways of this compound with common environmental oxidants has not been identified in published environmental chemistry studies.

Environmental Transport and Distribution Modeling

Understanding how a chemical moves through and between air, water, and soil is essential for assessing exposure risk. Environmental transport is governed by the physical and chemical properties of the compound and its interactions with different environmental media. Modeling is often used to predict this distribution based on key chemical parameters.

Sorption to Soil and Sediment Matrices

Sorption is a process where a chemical binds to solid particles, such as organic matter and clays in soil and sediment. This process reduces the concentration of the chemical in the aqueous phase, limiting its mobility and bioavailability. The extent of sorption is typically quantified by the organic carbon-water partition coefficient (Koc).

For related compounds like 2,4-dichlorophenol (B122985), studies have shown that soil organic carbon content and pH are critical properties controlling adsorption behavior. However, experimentally determined sorption coefficients (Kd or Koc) specific to this compound are not available, precluding accurate modeling of its partitioning in soil and sediment.

Volatilization from Aqueous and Soil Phases

Volatilization is the transfer of a substance from a liquid (water) or solid (soil) phase to a gaseous (air) phase. This process is influenced by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

Specific data on the vapor pressure and Henry's Law constant for this compound are not present in the available literature. These values are essential for modeling its potential to volatilize from water bodies or soil surfaces.

Leaching Potential in Soil Columns and Groundwater Systems

Leaching is the process by which a chemical dissolves in water and is transported downward through the soil profile. Compounds with low sorption to soil particles and high water solubility are more likely to leach and potentially contaminate groundwater. Leaching potential is often assessed using soil column studies and is predicted in models using parameters like the Koc value.

Without data on the soil sorption characteristics of this compound, its leaching potential cannot be reliably modeled or assessed.

Advanced Analytical Strategies for Environmental Monitoring and Metabolite Profiling

Effective environmental monitoring requires sensitive and specific analytical methods to detect and quantify the parent compound and its degradation products (metabolites) at low concentrations.

While specific applications for this compound are not documented, the monitoring of chlorophenols in environmental samples typically employs advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. google.com These methods allow for the separation, identification, and quantification of contaminants in complex matrices like water and soil.

Metabolite profiling, or metabolomics, uses techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) to identify the products of a compound's degradation. This non-targeted approach can provide valuable insights into the transformation pathways of a chemical in the environment. Chemical isotope labeling followed by LC-MS analysis is another advanced strategy that enhances detection sensitivity and quantification for comprehensive metabolite profiling. Such strategies would be applicable for investigating the environmental transformation products of this compound.

Q & A

Basic: What are the recommended synthesis and purification methods for 2-Amino-3,5-dichlorophenol?

Answer: